

# IVMT-Rx-3 Demonstrates Potent Anti-Metastatic Efficacy in Syngeneic Melanoma Models

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## Compound of Interest

Compound Name: IVMT-Rx-3

Cat. No.: B12369662

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A preclinical evaluation of the novel MDA-9/Syntenin inhibitor, **IVMT-Rx-3**, reveals significant suppression of melanoma metastasis in the B16 syngeneic mouse model. These findings position **IVMT-Rx-3** as a promising therapeutic candidate, both as a monotherapy and in combination with immune checkpoint inhibitors.

Researchers and drug development professionals in oncology are continually seeking novel therapeutic strategies to combat metastatic melanoma, a disease with a historically poor prognosis. A recent study has provided compelling evidence for the efficacy of **IVMT-Rx-3**, a first-in-class dual inhibitor of the PDZ1 and PDZ2 domains of MDA-9/Syntenin, in significantly reducing melanoma metastasis. This guide provides an objective comparison of **IVMT-Rx-3**'s performance with alternative therapeutic approaches, supported by experimental data from syngeneic mouse models.

## Comparative Efficacy of IVMT-Rx-3 in the B16 Melanoma Model

The anti-metastatic potential of **IVMT-Rx-3** was rigorously evaluated in the well-established B16-F10 syngeneic mouse model, which is known for its high metastatic potential to the lungs. The quantitative data summarized below showcases the significant reduction in lung metastases following **IVMT-Rx-3** treatment compared to a vehicle control and its precursor, PDZ1i. For a broader perspective, data from separate studies on standard-of-care therapies in the B16 model are also included.

Treatment Group	Dosage and Administration	Mean Number of Lung Metastases	Percent Inhibition of Metastasis	Data Source
Vehicle Control (DMSO)	Intraperitoneal injection	~150	0%	[1]
PDZ1i	30 mg/kg, i.p., 3x/week for 2 weeks	~75	~50%	[1]
IVMT-Rx-3	30 mg/kg, i.p., 3x/week for 2 weeks	~25	~83%	[1]
IVMT-Rx-3 + anti-PD-1 Ab	30 mg/kg (IVMT-Rx-3) + 10 mg/kg (anti-PD-1), i.p., 3x/week for 2 weeks	~5	~97%	[2]
Anti-PD-1 Antibody	Not specified in a directly comparable single-agent arm in the primary IVMT-Rx-3 study. Other studies show modest to significant tumor growth inhibition depending on the specific B16 sub-clone and experimental conditions.	Variable	Variable	[3][4][5][6]
Dacarbazine (DTIC)	150 mg/kg, single i.v. injection	Significant reduction in	Not explicitly quantified as	

pulmonary  
melanomas

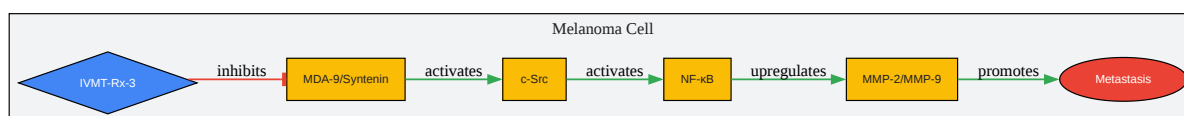
percentage in  
this study

Note: Data for Anti-PD-1 Antibody and Dacarbazine are from separate studies and not from a direct head-to-head comparison with **IVMT-Rx-3**. Efficacy can vary based on experimental conditions.

## Mechanism of Action: Targeting the MDA-9/Syntenin Pathway

**IVMT-Rx-3** exerts its anti-metastatic effects by targeting MDA-9/Syntenin, a scaffolding protein that is overexpressed in melanoma and plays a crucial role in tumor progression and metastasis. MDA-9/Syntenin, through its two PDZ domains, facilitates the assembly of signaling complexes that promote cell motility, invasion, and survival.

**IVMT-Rx-3** is a dual inhibitor designed to block both PDZ domains of MDA-9/Syntenin. This dual-targeting approach effectively disrupts the interaction between MDA-9/Syntenin and key signaling partners, such as c-Src. The inhibition of this interaction leads to a downstream cascade of events, including the suppression of NF-κB activation and a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for the degradation of the extracellular matrix and subsequent tumor cell invasion and metastasis.[2]



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### Mechanism of IVMT-Rx-3 Action.

## Experimental Protocols

## In Vivo Validation of IVMT-Rx-3 in a Syngeneic Melanoma Model

The anti-metastatic efficacy of **IVMT-Rx-3** was assessed in an experimental lung metastasis model using B16-F10 melanoma cells in immunocompetent C57BL/6 mice.

### Animal Model:

- 6-week-old male C57BL/6 mice were used. The immune competency of this model is crucial for evaluating the interplay between the therapeutic agent and the host immune system.[\[1\]](#)

### Tumor Cell Inoculation:

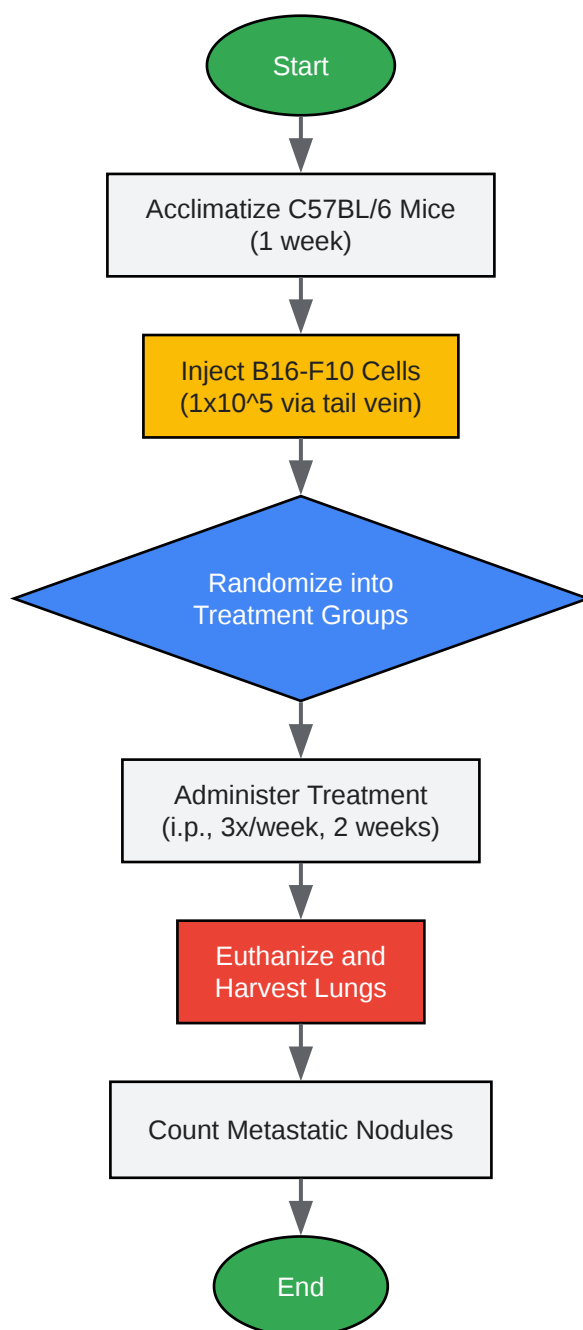
- To establish lung metastases,  $1 \times 10^5$  B16-F10 murine melanoma cells in 0.1 mL of PBS were injected into the tail vein of the mice.[\[1\]](#)

### Treatment Regimen:

- Mice were randomly assigned to different treatment groups (n=7 per group): Vehicle control (DMSO), PDZ1i (30 mg/kg), and **IVMT-Rx-3** (30 mg/kg).
- Treatments were administered via intraperitoneal (i.p.) injection three times a week for a total of six injections.[\[1\]](#)
- In a separate experiment, a combination therapy group received **IVMT-Rx-3** (30 mg/kg) and an anti-PD-1 antibody (10 mg/kg).[\[2\]](#)

### Efficacy Endpoint:

- After the treatment period, the mice were euthanized, and their lungs were harvested.
- The number of metastatic nodules on the lung surface was counted to determine the extent of metastasis.



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### In Vivo Experimental Workflow.

## Conclusion and Future Directions

The data presented herein strongly supports the potent anti-metastatic activity of **IVMT-Rx-3** in a clinically relevant syngeneic model of melanoma. Its novel mechanism of action, targeting the MDA-9/Syntenin signaling nexus, distinguishes it from current standard-of-care therapies.

Furthermore, the enhanced efficacy observed when **IVMT-Rx-3** is combined with an immune checkpoint inhibitor suggests a synergistic relationship that warrants further investigation.<sup>[2]</sup> These promising preclinical results provide a solid foundation for the continued development of **IVMT-Rx-3** as a new therapeutic agent for the treatment of metastatic melanoma. Future studies should aim for direct, head-to-head comparisons with standard-of-care agents in various preclinical models to further delineate its therapeutic potential.

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